molecular formula C10H8FNO B8338814 2-N-methyl-6-fluoro-1-isoquinolinone

2-N-methyl-6-fluoro-1-isoquinolinone

Cat. No.: B8338814
M. Wt: 177.17 g/mol
InChI Key: CDBADYCGQJODIR-UHFFFAOYSA-N
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Description

2-N-methyl-6-fluoro-1-isoquinolinone is an organic compound with the molecular formula C10H8FNO and a PubChem CID of 69399976 . As a fluorinated isoquinolinone derivative, it belongs to a class of nitrogen-containing heterocycles known for their significant relevance in medicinal and synthetic chemistry . Isoquinoline and isoquinolinone scaffolds are frequently investigated for their diverse biological activities and are found in compounds with potential applications in pharmaceuticals, agrochemicals, and materials science . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are advised to consult the scientific literature for the latest studies on fluorinated isoquinolinones to determine specific applications and mechanisms of action for their experimental work.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-2-methylisoquinolin-1-one

InChI

InChI=1S/C10H8FNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3

InChI Key

CDBADYCGQJODIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluoro vs. Hydroxy/Methoxy Groups

6-Hydroxy-2-Methylisoquinolin-1(2H)-one (CAS 70450-83-8)
  • Structure : Hydroxy group at C6, methyl at N2.
  • Formula: C₁₀H₉NO₂ (MW 175.18 g/mol).
  • Key Differences: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the fluorine-substituted target compound. This compound’s similarity lies in the methyl group at N2, which may confer comparable steric effects .
6-Methoxyisoquinolin-1(2H)-one (CAS 26829-43-6)
  • Structure : Methoxy group at C6.
  • Formula: C₁₀H₉NO₂ (MW 175.18 g/mol).
  • Key Differences : The methoxy group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, altering the aromatic ring’s electronic density. This may influence reactivity in electrophilic substitution or interactions with biological targets. Methoxy groups also increase lipophilicity compared to fluorine .

Ring Saturation: Dihydro Derivatives

6-Fluoro-3,4-Dihydro-2H-Isoquinolin-1-One (CAS 214045-84-8)
  • Structure : Fluorine at C6, partially saturated 3,4-dihydro ring.
  • Formula: C₉H₈FNO (MW 165.16 g/mol).
  • Key Differences: The dihydro ring reduces aromaticity, increasing conformational flexibility. This structural feature might enhance binding to specific enzyme pockets but reduce planar stacking interactions.

Halogen and Functional Group Variations

6-Bromo-2-(4-(Trifluoromethyl)Phenyl)-3,4-Dihydroisoquinolin-1(2H)-One (Compound 2p)
  • Structure : Bromine at C6, trifluoromethylphenyl group at C2, dihydro ring.
  • Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may enhance reactivity in cross-coupling reactions. The trifluoromethyl group introduces strong electron-withdrawing effects, further polarizing the aromatic system.

Structural Similarity Scores

provides similarity scores for related compounds:

  • 6-Methoxyisoquinolin-1(2H)-one: Similarity = 0.85.
  • 6-Hydroxyisoquinolin-1(2H)-one: Similarity = 0.77.
  • 7-Bromofuro[3,2-c]pyridin-4(5H)-one: Similarity = 0.83. Lower scores for hydroxy vs. fluoro analogs suggest substituent type significantly impacts structural resemblance, while heterocyclic variations (e.g., furopyridinones) introduce divergence in core scaffold properties .

Implications for Research and Development

  • Fluorine’s Role: Enhances metabolic stability and bioavailability compared to hydroxy/methoxy groups, making 2-N-methyl-6-fluoro-1-isoquinolinone a promising lead in drug design.
  • Dihydro Derivatives : The 3,4-dihydro structure (e.g., CAS 214045-84-8) offers insights into how ring saturation affects target binding kinetics.
  • Halogen Effects : Bromine and trifluoromethyl groups (e.g., Compound 2p) highlight trade-offs between reactivity and electronic modulation .

By systematically comparing substituents, ring saturation, and functional groups, researchers can prioritize structural features for specific applications, from kinase inhibitors to materials science.

Preparation Methods

Acid-Catalyzed Cyclization of Acylated Intermediates

The most scalable route involves cyclizing intermediates such as N-(2-bromo-5-fluorophenyl)acetamide under acidic conditions. Patent US8785642B2 details the use of hydrohalic acids (HCl or HBr) in n-butanol at 120–170°C, achieving 85–92% yields. The reaction proceeds via intramolecular nucleophilic attack, forming the lactam ring. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature120–170°C<100°C: <50%
Acid Concentration4–6 M HClLower: Slower kinetics
Solventn-ButanolPolar aprotic solvents reduce yields

This method avoids hazardous acyl azides used in prior Curtius rearrangement approaches, improving safety for industrial applications.

Microwave-Assisted Cyclization

Recent adaptations employ microwave irradiation to accelerate cyclization. A 2025 ACS Journal of Organic Chemistry study demonstrated that 8-bromo-5-fluoro intermediates cyclize in 30 minutes at 150°C under microwave conditions, yielding 89% product. This method reduces side reactions such as dehalogenation.

Directed Fluorination at C6

Electrophilic Fluorination

Fluorine is introduced via electrophilic agents (e.g., Selectfluor®) at the ortho position of aniline derivatives. A 2023 PMC study reported 75–85% yields using 2-bromo-5-fluoroaniline as the substrate, with regioselectivity controlled by bromine’s directing effects.

Halogen Exchange Reactions

Palladium-catalyzed halogen exchange (e.g., Br→F) offers an alternative route. Using Pd(OAc)₂ and Xantphos, 6-bromo precursors are converted to 6-fluoro derivatives in 70% yield. This method is limited by catalyst costs but avoids harsh fluorinating agents.

N-Methylation Strategies

Reductive Amination

Post-cyclization N-methylation is achieved via reductive amination with formaldehyde and NaBH₃CN, yielding 80–90% product. Protecting groups (e.g., Boc) are removed in situ under acidic conditions.

Alkylation of Secondary Amines

Direct alkylation using methyl iodide in DMF at 60°C affords 85–95% yields. Excess methyl iodide (2.5 eq) ensures complete conversion, though purification requires careful chromatography to remove quaternary ammonium salts.

Optimization of Reaction Conditions

Solvent Effects

n-Butanol enhances cyclization yields (92%) compared to DMF (75%) or THF (60%) due to its high polarity and boiling point. Additives like DMF (10% v/v) reduce reaction temperatures to 100–120°C without compromising yields.

Temperature and Time Trade-offs

Cyclization at 150°C for 5 hours achieves 90% yield, whereas 24-hour reactions at 100°C yield 88%, favoring shorter protocols for industrial throughput.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J = 8.0 Hz, 1H), 7.89 (dd, J = 8.0, 2.4 Hz, 1H), 7.75 (d, J = 2.4 Hz, 1H), 3.45 (s, 3H).
MS (ESI): m/z 206.1 [M+H]+. Purity >98% by HPLC (C18 column, 70:30 MeCN/H₂O).

Applications and Derivatives

This compound serves as a precursor to Rho-kinase inhibitors for hypertension treatment. Derivatives with C3 methoxy groups (e.g., waltherione F analogs) exhibit enhanced bioactivity .

Q & A

Q. What are the recommended synthetic routes for 2-N-methyl-6-fluoro-1-isoquinolinone, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of pre-functionalized isoquinolinone scaffolds. For example, nucleophilic aromatic substitution using fluorinating agents (e.g., KF/18-crown-6) or transition-metal-catalyzed C–H activation could introduce fluorine at position 6. N-methylation via reductive amination or alkylation with methyl iodide under basic conditions (e.g., NaH/DMF) is recommended for introducing the methyl group.
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (solvent screening: ethanol/water mixtures). Monitor purity via HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR (integration of impurity peaks <1%) .
  • Key Parameters : Reaction temperature (60–100°C for fluorination), pH control during methylation (pH 7–9 to avoid side reactions), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : ¹⁹F NMR to confirm fluorine incorporation (δ -110 to -120 ppm for aromatic F); ¹H NMR for methyl group verification (singlet at δ 2.8–3.2 ppm).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to validate molecular ion [M+H]⁺.
  • Chromatography : HPLC retention time comparison with known standards; TLC (Rf value consistency).
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation (if crystals are obtainable) .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer :
  • LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water). Optimize MRM transitions for selectivity.
  • UV-Vis Spectroscopy : Quantify via λ_max absorption (e.g., 270–290 nm for fluorinated isoquinolinones) with calibration curves (R² >0.99).
  • Fluorescence Detection : If the compound exhibits fluorescence, use excitation/emission wavelengths specific to its conjugated system.
  • Internal Standards : Deuterated analogs (e.g., this compound-d₃) to correct for matrix effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound under catalytic conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., fluorination or methylation) using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Model solvation effects (e.g., in DMSO or THF) to predict reaction kinetics.
  • Catalyst Screening : Virtual libraries of transition-metal catalysts (e.g., Pd, Cu) can be evaluated for binding affinity with the substrate using docking simulations .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay conditions (pH, temperature), cell lines, and compound purity.
  • Reproducibility Studies : Replicate key experiments with strict controls (e.g., endotoxin-free reagents, standardized IC₅₀ protocols).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with incremental modifications (e.g., varying fluorine position) to isolate contributing factors .

Q. What are the challenges in designing enantioselective synthesis routes for chiral analogs of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (e.g., Rh, Ru) for asymmetric hydrogenation or cross-coupling.
  • Enzymatic Resolution : Use lipases or esterases to resolve racemic mixtures (e.g., via kinetic resolution).
  • Analytical Validation : Employ chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism (CD) to confirm enantiomeric excess (ee >95%) .

Experimental Design Considerations

  • Feasibility : Ensure access to fluorination facilities (e.g., fume hoods for HF handling) and high-purity reagents (≥98% purity) .
  • Ethical Compliance : Follow institutional safety protocols for handling toxic intermediates (e.g., methylating agents) .
  • Data Integrity : Maintain detailed lab notebooks with reaction parameters (time, temperature, yields) for reproducibility .

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